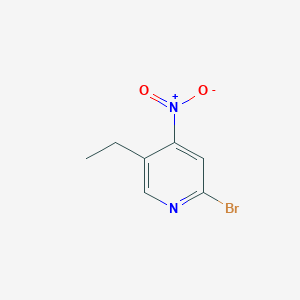

2-Bromo-5-ethyl-4-nitropyridine

Descripción

2-Bromo-5-ethyl-4-nitropyridine (CAS: Not explicitly listed; related structures in ) is a halogenated nitro-substituted pyridine derivative with the molecular formula C₇H₇BrN₂O₂ (molecular weight: 231.05 g/mol). Its structure features a bromine atom at position 2, a nitro group at position 4, and an ethyl substituent at position 5 of the pyridine ring . The SMILES notation is CCC1=CN=C(C=C1N+[O-])Br, and its InChIKey is DTXXTSMOFSXVDM-UHFFFAOYSA-N .

Propiedades

IUPAC Name |

2-bromo-5-ethyl-4-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-2-5-4-9-7(8)3-6(5)10(11)12/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXXTSMOFSXVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-ethyl-4-nitropyridine typically involves the bromination and nitration of pyridine derivatives. One common method is the bromination of 5-ethylpyridine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent and nitric acid or a nitrating mixture under controlled temperatures to ensure selective substitution at the desired positions.

Industrial Production Methods

Industrial production of 2-Bromo-5-ethyl-4-nitropyridine may involve large-scale bromination and nitration processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-ethyl-4-nitropyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

Coupling: Boronic acids with palladium catalysts under mild conditions.

Major Products Formed

Substitution: Amino or thiol-substituted pyridines.

Reduction: 2-Bromo-5-ethyl-4-aminopyridine.

Coupling: Biaryl derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-5-ethyl-4-nitropyridine has several applications in scientific research:

Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties, including antimicrobial and anticancer activities.

Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-ethyl-4-nitropyridine depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can facilitate binding to target proteins.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares 2-bromo-5-ethyl-4-nitropyridine with structurally related bromonitropyridines, highlighting key physicochemical properties and substituent effects:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | CAS Number | Key Substituents |

|---|---|---|---|---|---|

| 2-Bromo-5-ethyl-4-nitropyridine | C₇H₇BrN₂O₂ | 231.05 | Not reported | Not explicitly listed | Bromo (C2), Nitro (C4), Ethyl (C5) |

| 2-Bromo-5-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 139–141 | 4487-59-6 | Bromo (C2), Nitro (C5) |

| 5-Bromo-2-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | 148–150 | 39856-50-3 | Bromo (C5), Nitro (C2) |

| 2-Bromo-4-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | Not reported | 6945-67-1 | Bromo (C2), Nitro (C4) |

| 2-Bromo-4-ethyl-5-nitropyridine | C₇H₇BrN₂O₂ | 231.05 | Not reported | 929617-28-7 | Bromo (C2), Nitro (C5), Ethyl (C4) |

| 5-Bromo-2-methyl-3-nitropyridine | C₆H₅BrN₂O₂ | 217.02 | Not reported | Not listed | Bromo (C5), Nitro (C3), Methyl (C2) |

Key Comparative Insights :

Nitro group placement significantly affects electronic properties. For example, in 2-bromo-5-nitropyridine (nitro at C5), the electron-withdrawing nitro group deactivates the ring, reducing electrophilic substitution reactivity compared to derivatives with nitro at C4 .

Physical Properties: The ethyl substituent increases molecular weight (231.05 vs. ~203 g/mol for non-ethyl analogs) and likely lowers melting points due to reduced crystallinity, though specific data are lacking . 2-Bromo-5-nitropyridine and 5-bromo-2-nitropyridine exhibit higher melting points (139–150°C) compared to ethyl-containing analogs, suggesting stronger intermolecular forces in simpler structures .

Safety and Handling :

- Bromonitropyridines generally exhibit hazards such as skin/eye irritation (R36/37/38) and acute toxicity (R22) . The ethyl group may alter toxicity profiles, but handling precautions (e.g., ventilation, PPE) remain critical across all analogs .

The ethyl group may enhance solubility in organic solvents compared to 2-bromo-4-nitropyridine, facilitating reaction kinetics . In contrast, 2-bromo-4-chloro-5-nitropyridine (CAS 31872-63-6) contains a chlorine atom, which could enable sequential halogen displacement reactions .

Computational Insights :

- Density functional theory (DFT) studies (e.g., B3LYP functional) could predict electronic effects of substituents. For example, the nitro group at C4 in 2-bromo-5-ethyl-4-nitropyridine may create a distinct electron-deficient region compared to nitro at C5 in other analogs .

Actividad Biológica

2-Bromo-5-ethyl-4-nitropyridine (CHBrNO) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Bromo-5-ethyl-4-nitropyridine features a bromine atom and a nitro group attached to a pyridine ring. The presence of these functional groups contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 219.04 g/mol |

| SMILES | CCC1=CN=C(C=C1N+[O-])Br |

| Boiling Point | Not available |

| Solubility | High in organic solvents |

Mechanisms of Biological Activity

The biological activity of 2-Bromo-5-ethyl-4-nitropyridine is primarily attributed to its interaction with various molecular targets. These interactions can lead to modulation of biochemical pathways, which may result in therapeutic effects. The following mechanisms have been proposed based on recent studies:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be crucial for its anticancer properties. For example, it has been investigated for its role in inhibiting CHK1, a key protein involved in cell cycle regulation .

- Antimicrobial Activity : Preliminary studies suggest that 2-Bromo-5-ethyl-4-nitropyridine exhibits antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines, particularly through mechanisms involving the disruption of cellular proliferation pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Bromo-5-ethyl-4-nitropyridine:

- CHK1 Inhibition Study : A study evaluated the potency of various nitropyridine derivatives, including 2-Bromo-5-ethyl-4-nitropyridine, against CHK1. The compound demonstrated significant inhibitory activity with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : In vitro tests were conducted to assess the antimicrobial properties of 2-Bromo-5-ethyl-4-nitropyridine against Gram-positive and Gram-negative bacteria. Results showed promising activity, suggesting further investigation into its use as an antibiotic.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-Bromo-5-ethyl-4-nitropyridine, it is useful to compare it with similar compounds:

| Compound | Biological Activity | IC50 (μM) |

|---|---|---|

| 2-Bromo-5-ethyl-4-nitropyridine | CHK1 Inhibition | ~10 |

| 4-Chloro-3-methylpyridine | Antimicrobial | ~25 |

| 3-Nitroquinoline | Cytotoxicity | ~15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.